Doravirine

Overview

Description

Doravirine is a non-nucleoside reverse transcriptase inhibitor developed by Merck & Co. It is primarily used in the treatment of HIV-1 infections. This compound is known for its efficacy in inhibiting the replication of the HIV virus by targeting the reverse transcriptase enzyme, which is crucial for viral replication .

In Vivo

In vivo studies of doravirine have been conducted in both animal models and human clinical trials. In animal models, this compound has been shown to reduce viral load and improve overall health in HIV-1 infected animals. In human clinical trials, this compound has been found to be safe and effective in treating HIV-1 infection.

In Vitro

In vitro studies of doravirine have been conducted to evaluate the drug’s antiviral activity. In these studies, this compound has been found to be effective in inhibiting the replication of HIV-1 in cell culture systems.

Mechanism of Action

Doravirine exerts its effects by binding to a hydrophobic pocket near the active site of the HIV-1 reverse transcriptase enzyme. This binding inhibits the enzyme’s activity, preventing the synthesis of complementary DNA (cDNA) from the viral RNA genome. As a result, the replication of the HIV virus is halted, reducing viral load in the patient’s body .

Similar Compounds:

- Efavirenz

- Rilpivirine

- Etravirine

Comparison: this compound is unique among non-nucleoside reverse transcriptase inhibitors due to its favorable pharmacokinetic profile, including a longer half-life and fewer neuropsychiatric side effects compared to efavirenz. Additionally, this compound has shown efficacy against common NNRTI-resistant mutations, making it a valuable option in antiretroviral therapy .

This compound’s distinct resistance profile and lower potential for drug-drug interactions further highlight its advantages over similar compounds .

Biological Activity

Doravirine has been found to have a wide range of biological activities. It has been shown to inhibit the replication of HIV-1 in cell culture systems, reduce viral load in animal models, and improve overall health in HIV-1 infected animals.

Biochemical and Physiological Effects

This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of the HIV-1 reverse transcriptase enzyme, reduce the production of pro-inflammatory cytokines, and increase the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using doravirine in laboratory experiments include its ability to inhibit the replication of HIV-1 in cell culture systems, its wide range of biological activities, and its safety and effectiveness in treating HIV-1 infection in human clinical trials. The main limitation of using this compound in laboratory experiments is its lack of availability; it is only available through clinical trials and is not yet available for general use.

Future Directions

Include further clinical trials to evaluate the safety and efficacy of doravirine in treating HIV-1 infection, further in vitro and in vivo studies to evaluate the drug’s antiviral activity, and further studies to evaluate the drug’s biochemical and physiological effects. Additionally, further research is needed to evaluate the potential of this compound in combination with other antiviral drugs, as well as its potential for use as a prophylactic drug to prevent HIV-1 infection.

Synthesis Methods

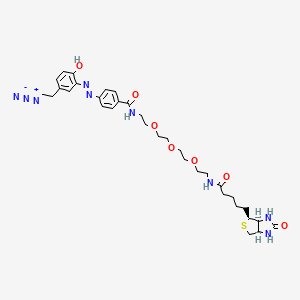

Doravirine is synthesized using a two-step process. The first step involves the reaction of a diketopiperazine moiety with an amide group to form the desired diketopiperazine amide. The second step involves the reaction of the diketopiperazine amide with a nitrile group to form the desired this compound molecule.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Doravirine is a pyridinone NNRTI with potent antiviral activity against wild-type HIV-1 virus and common NNRTI variants . It interacts with the enzyme reverse transcriptase, which is crucial for HIV to generate complementary DNA (cDNA) to its RNA genome. This cDNA is then inserted into the host cell genome, where it can be transcribed into viral RNA for the purposes of replication .

Cellular Effects

This compound influences cell function by inhibiting the action of reverse transcriptase, thereby preventing the replication of HIV-1 . It has been observed to have fewer adverse effects, including neuropsychiatric effects, compared to other NNRTIs .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the action of reverse transcriptase . This prevents the enzyme from generating cDNA from the HIV-1 RNA genome, thereby blocking the replication of the virus .

Temporal Effects in Laboratory Settings

This compound has shown long-term effectiveness and safety in people living with HIV-1, mostly virologically suppressed . The combination of this compound plus abacavir/lamivudine has shown even better safety and effectiveness than tenofovir/emtricitabine .

Dosage Effects in Animal Models

In animal models, therapeutic and supra-therapeutic doses of this compound induced very low mortality and mild morphological alterations compared to Efavirenz exposure also in the sub-therapeutic ranges .

Metabolic Pathways

This compound undergoes cytochrome P450 (CYP)3A-mediated oxidative metabolism . It is metabolized via CYP3A enzymes and is thus susceptible to interactions with CYP3A inhibitors and inducers .

Transport and Distribution

Following oral administration, this compound is rapidly absorbed with a median time to maximum plasma concentration of 1–4 hours . The pharmacokinetics of this compound are not greatly influenced by sex, age, race, or hepatic impairment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Doravirine is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of 3-chloro-5-(1-((4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinyl)oxy)benzonitrile. This intermediate is then subjected to various reaction conditions, including chlorination, nitration, and cyclization, to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Doravirine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the this compound molecule.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the modification of this compound’s chemical structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are frequently employed.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have altered pharmacological properties .

Scientific Research Applications

Doravirine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying non-nucleoside reverse transcriptase inhibitors.

Biology: Employed in research on HIV-1 replication and resistance mechanisms.

Medicine: Integral in the development of antiretroviral therapies for HIV-1 treatment.

Industry: Utilized in the pharmaceutical industry for the production of combination therapies

properties

IUPAC Name |

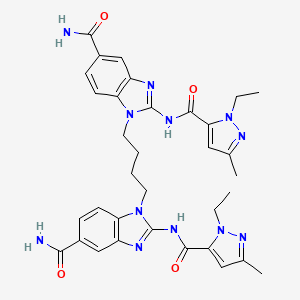

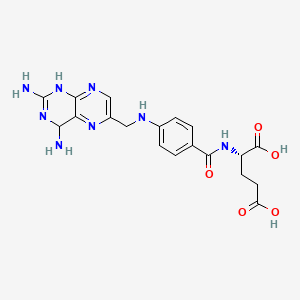

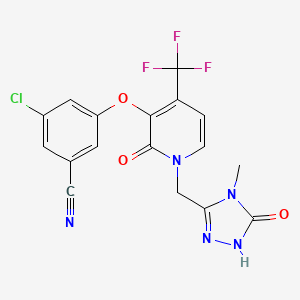

3-chloro-5-[1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N5O3/c1-25-13(23-24-16(25)28)8-26-3-2-12(17(19,20)21)14(15(26)27)29-11-5-9(7-22)4-10(18)6-11/h2-6H,8H2,1H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAOVIPSKUPPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158386 | |

| Record name | Doravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Doravirine is a pyridinone non-nucleoside reverse transcriptase inhibitor of HIV-1. Reverse transcriptase is the enzyme with which HIV generates complementary DNA (cDNA) to its RNA genome - this cDNA is then inserted into the host cell genome, where it can be transcribed into viral RNA for the purposes of replication. Doravirine inhibits HIV-1 replication by non-competitively inhibiting HIV-1 reverse transcriptase. Doravirine does not, however, inhibit the human cellular DNA polymerases α, ß, and mitochondrial DNA polymerase γ. | |

| Record name | Doravirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1338225-97-0 | |

| Record name | Doravirine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338225-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doravirine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338225970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doravirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DORAVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913P6LK81M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.